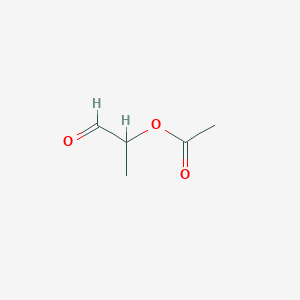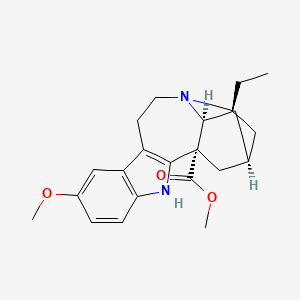
沃阿康宁
描述
Voacangine, also known as 12-methoxyibogamine-18-carboxylic acid methyl ester, is an alkaloid predominantly found in the root bark of the Voacanga africana tree . It is also present in other plants such as Tabernanthe iboga, Tabernaemontana africana, Trachelospermum jasminoides, Tabernaemontana divaricata, and Ervatamia yunnanensis . Voacangine is an iboga alkaloid that commonly serves as a precursor for the semi-synthesis of ibogaine .
Molecular Structure Analysis
Voacangine has a molecular formula of C22H28N2O3 and a molecular weight of 368.47 . Its structure includes four defined stereocentres .
Chemical Reactions Analysis
Voacangine exhibits competitive inhibition against the binding of menthol to TRPM8 (IC50=9 μM) and shows noncompetitive inhibition against icilin (IC50=7 μM) . It selectively abrogates chemical agonist-induced TRPM8 activation and does not affect cold-induced activation .
Physical And Chemical Properties Analysis
Voacangine is a solid substance with a molar mass of 368.47 g/mol . It is stored at 4°C and protected from light . The compound is soluble in ethanol .
科学研究应用
Treatment of Leprosy
Voacanga plants, which contain Voacangine, have been used in the treatment of leprosy . The alkaloids present in the plant are believed to have therapeutic effects that help manage this condition .
Management of Diarrhea
The plant genus Voacanga, from which Voacangine is derived, has been traditionally used to treat diarrhea . The alkaloids in the plant may have anti-diarrheal properties .
Treatment of Convulsions in Children
Voacangine has been used in traditional medicine to treat convulsions in children . The alkaloids in the plant are believed to have anticonvulsant properties .
Treatment of Orchitis and Ectopic Testes
Voacanga plants have been used to treat cases of orchitis and ectopic testes . The alkaloids in the plant, including Voacangine, may have properties that help manage these conditions .
Treatment of Gonorrhea
The Voacanga plant, which contains Voacangine, has been used in the treatment of gonorrhea . The alkaloids in the plant may have antimicrobial properties that help manage this sexually transmitted infection .
Treatment of Cardiovascular Conditions
Voacanga africana, a plant rich in Voacangine, is traditionally used to treat various cardiovascular conditions . The alkaloids in the plant may have cardio-protective properties .
Treatment of Depression
Voacangine, found in Voacanga africana, is used in the treatment of depression . The alkaloids in the plant may have antidepressant properties .
Treatment of Pain and Inflammation
Voacangine, an alkaloid in Voacanga africana, is used in the treatment of pain and inflammation . The alkaloids in the plant may have analgesic and anti-inflammatory properties .
作用机制
Target of Action
Voacangine primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key protein involved in angiogenesis, the process of new blood vessel formation. By targeting VEGFR2, Voacangine can influence angiogenesis, which has significant implications for conditions like cancer where angiogenesis plays a crucial role .
Mode of Action
Voacangine interacts with its target, VEGFR2, by binding to the kinase domain of VEGFR2 . This binding inhibits VEGFR2 kinase activity and its downstream signaling . The inhibition of VEGFR2 disrupts the normal process of angiogenesis, leading to potential antiangiogenic properties .
Biochemical Pathways
The primary biochemical pathway affected by Voacangine is the VEGF2 kinase pathway . By inhibiting VEGFR2, Voacangine disrupts this pathway, leading to a decrease in angiogenesis . Additionally, Voacangine may regulate ischemic stroke through modulating the PI3K‐Akt‐FoxO signaling pathway .
Pharmacokinetics
The absolute bioavailability of Voacangine is around 11–13% . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Voacangine’s action are primarily seen in its antiangiogenic properties . By inhibiting VEGFR2, Voacangine can potentially inhibit the growth of cells that express high levels of VEGFR2, such as glioblastoma cells . This suggests that Voacangine could have potential therapeutic applications in conditions characterized by excessive angiogenesis, like cancer .
未来方向
属性
IUPAC Name |
methyl (1S,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13-,14-,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAYTCMMKJYIAM-RUGRQLENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965276 | |
| Record name | Methyl 12-methoxyibogamine-18-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Voacangine | |
CAS RN |
510-22-5 | |
| Record name | Voacangine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 12-methoxyibogamine-18-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 510-22-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Voacangine exhibits its effects through interaction with various targets:
- VEGFR2: Voacangine binds to the kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), inhibiting its kinase activity and downstream signaling. This leads to the inhibition of angiogenesis and tumor growth, particularly in glioblastoma cells. []
- PI3K-Akt-FoxO Signaling Pathway: Voacangine activates the PI3K-Akt-FoxO signaling pathway in hippocampal neuronal cells, offering protection against oxidative stress and ferroptosis induced by oxygen-glucose deprivation/reoxygenation (OGD/R). []
- hERG Channel: Voacangine acts as a potent blocker of the human ether-à-go-go-related gene (hERG) channel, potentially impacting cardiac function. []
- Cell Cycle and Apoptosis: Voacangine induces G2/M cell cycle arrest and triggers apoptosis in human oral cancer cells. This apoptotic effect is associated with increased reactive oxygen species (ROS) production, activation of caspase-3, upregulation of Bax, and suppression of Bcl-2. Additionally, Voacangine inhibits the PI3K/AKT signaling pathway in these cells. []
- Dengue Virus E Protein: Voacangine demonstrates virucidal activity against specific dengue virus strains by interacting with the viral E protein. Molecular docking and dynamics studies suggest a favorable binding interaction and complex stability. []
A:
- Spectroscopic Data:
- UV (Ethanol): λmax (log ε) 225 (4.66), 286 (4.20), and 295 (4.21) nm []
- IR: Data consistent with published spectra for Voacangine []
- NMR: 1H and 13C NMR data have been extensively reported in the literature, including 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for complete structural characterization. [, , , , ]
ANone: While specific studies on material compatibility are limited, research indicates:
- Stability: Voacangine undergoes oxidation upon exposure to light, particularly in methanolic solutions. Oxidation products include ibochine and iboluteine. []
- Extraction: Methanol is an effective solvent for extracting Voacangine from plant material. [, ]
ANone: Current research primarily focuses on Voacangine's biological activities. There's no evidence suggesting catalytic properties or applications.
A:
- Molecular Docking: Docking studies were performed to investigate the interaction of Voacangine with:
- VEGFR2 kinase domain, revealing binding affinity and supporting its anti-angiogenic activity. []
- Dengue virus E protein, demonstrating favorable binding energy and providing insights into its virucidal mechanism. []
- Pro-survival proteins (Bcl-2, Bcl-xL, Mcl-1), pro-activation protein (Bax), and apoptotic execution protein (caspase-3), indicating potential mechanisms for its cytotoxic activity in cancer cells. [, ]
- Molecular Dynamics Simulations: Simulations were conducted on the Voacangine-Dengue virus E protein complex, revealing stability over a 50 ns timeframe, further supporting its antiviral mechanism. []
A:
- Presence of the C16-Carboxymethyl Ester: This moiety in Voacangine influences its stability and reactivity compared to Ibogaine. It enhances the reactivity of the isoquinuclidinic nitrogen towards oxidation while stabilizing the indole ring. []
- Modifications at the Indole Ring: Oxidation at the indole ring, leading to the formation of 7-hydroxyindolenine or 7-peroxyindolenine derivatives, has been observed. []
- Decarbomethoxylation: Conversion of Voacangine to Ibogaine can be achieved through decarbomethoxylation. [, ]
A:
- Stability: Voacangine is susceptible to light-induced oxidation, especially in methanolic solutions, leading to the formation of degradation products like ibochine and iboluteine. []
A:
A:
- In vitro:
- Antiviral Activity: Voacangine demonstrates potent virucidal activity against specific dengue virus strains in cell culture. []
- Anticancer Activity: Voacangine inhibits the proliferation of various cancer cell lines, including human oral cancer cells [], glioblastoma cells [], and nasopharyngeal carcinoma cells [].
- Anti-amoebic activity: Voacangine exhibits potent dose-dependent anti-amoebic activity against Entamoeba histolytica trophozoites. []
- Antibacterial Activity: Limited activity was observed against Staphylococcus aureus, including methicillin-resistant strains. []
- In vivo:
- Neuroprotective Effects: Voacangine provides neuroprotection in a rat model of middle cerebral artery occlusion (MCAO), reducing brain damage, inflammation, and oxidative stress. []
- Anti-addictive Potential: While Voacangine itself did not prevent pregnancies in rats in one study, its potential as an anti-addictive agent, similar to Ibogaine, is under investigation. []
ANone: Information regarding resistance mechanisms or cross-resistance to Voacangine is not reported in the provided research.
ANone:
- Cytotoxicity: While Voacangine exhibits potent activity against cancer cells, it also shows some level of cytotoxicity towards normal mammalian cells. [, ]
- Cardiotoxicity: Voacangine's hERG channel blocking activity raises concerns about potential cardiotoxicity, requiring further investigation. []
ANone:
- Early Isolation and Characterization: Voacangine was first isolated from Voacanga africana and its structure was elucidated in the mid-20th century. [, ]
- Anti-addictive Potential: Research on the anti-addictive properties of Ibogaine, a related alkaloid, sparked interest in Voacangine and its potential in treating substance use disorders. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



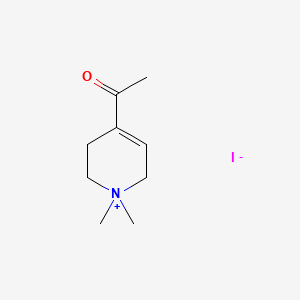
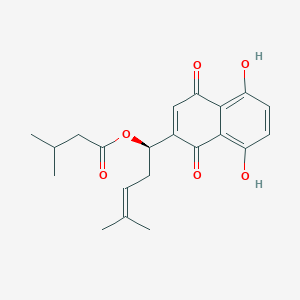
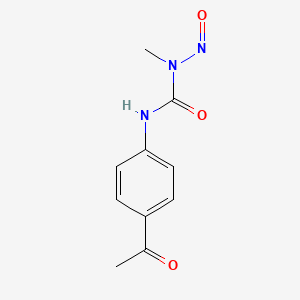

![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)

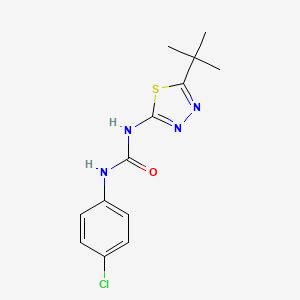
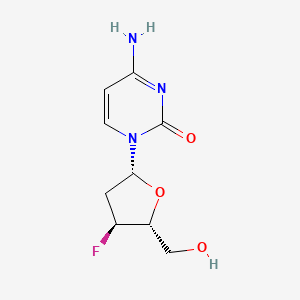
![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)
![1,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1217827.png)

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1217829.png)
![[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1217830.png)
